

Physicochemical Characteristics of (4-Benzylmorpholin-2-yl)methanamine: A Technical Overview

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanamine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics of **(4-Benzylmorpholin-2-yl)methanamine**, a morpholine derivative of interest in pharmaceutical research and development. Due to its role as a key intermediate in the synthesis of biologically active compounds, understanding its properties is crucial for its application in medicinal chemistry.^[1] This document collates available data on its chemical and physical properties and outlines general experimental protocols for their determination.

Core Physicochemical Data

(4-Benzylmorpholin-2-yl)methanamine is a heterocyclic compound featuring a benzyl group attached to the nitrogen of the morpholine ring.^{[2][3]} The structural attributes of the morpholine motif, such as its ability to form hydrogen bonds via its oxygen atom, are valuable in medicinal chemistry for imparting favorable physicochemical properties.^{[4][5]}

The quantitative physicochemical data for **(4-Benzylmorpholin-2-yl)methanamine** and its dihydrochloride salt are summarized in the tables below. It is important to note that while some properties are computationally predicted, experimentally determined values for parameters such as melting point, boiling point, and pKa are not readily available in the public domain.

Table 1: Physicochemical Properties of **(4-Benzylmorpholin-2-yl)methanamine**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	PubChem[3][6], Amerigo Scientific[7]
Molecular Weight	206.29 g/mol	PubChem[2][6], Amerigo Scientific[7]
Appearance	Solid (usually)	Nanjing Finechem Holding Co., Limited[8]
Solubility in Water	Limited solubility	Nanjing Finechem Holding Co., Limited[8]
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., ethanol, dichloromethane)	Nanjing Finechem Holding Co., Limited[8]
Predicted XlogP	0.5	PubChemLite[3]
Stability	Stable under normal conditions; avoid strong oxidizing agents	Nanjing Finechem Holding Co., Limited[8]
CAS Number	110859-47-7	Amerigo Scientific[7]

Table 2: Physicochemical Properties of **(4-Benzylmorpholin-2-yl)methanamine Dihydrochloride**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ Cl ₂ N ₂ O	MySkinRecipes[1]
Molecular Weight	279.21 g/mol	MySkinRecipes[1]
CAS Number	110859-49-9	MySkinRecipes[1]

General Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **(4-Benzylmorpholin-2-yl)methanamine** are not detailed in the available literature, the following are standard methodologies for determining the key physicochemical properties of morpholine derivatives and similar organic compounds.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A common method for its determination is capillary melting point analysis.

- Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.
- Procedure:
 - A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The solubility of a compound can be determined in various solvents, including water and organic solvents.

- Principle: A known amount of solvent is saturated with the solute at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined.
- Apparatus: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).
- Procedure (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated in a thermostatically controlled environment until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is filtered to remove any undissolved solid.
 - The concentration of the compound in the filtrate is determined using a suitable analytical method.

Determination of Partition Coefficient (LogP)

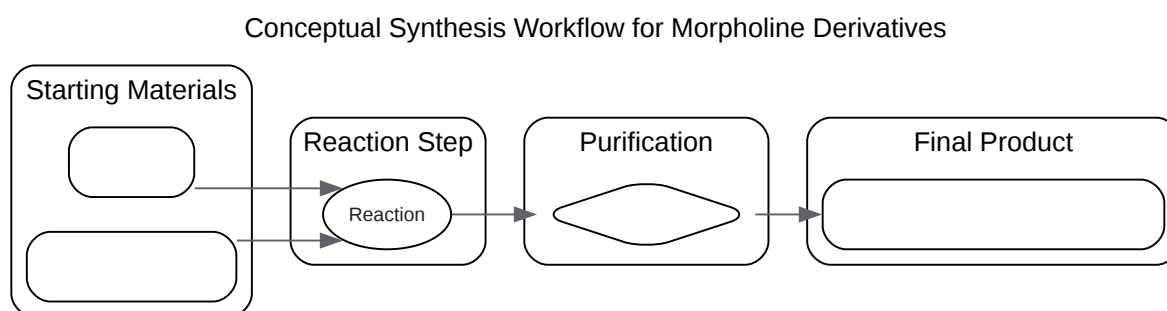
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The octanol-water partition coefficient (K_{ow}) is the most common.

- Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.
- Apparatus: Separatory funnel or vials, shaker, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).
- Procedure (Shake-Flask Method):
 - A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

- The concentration of the compound in both the n-octanol and water phases is determined.
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conceptual Workflow: Synthesis of Morpholine Derivatives

Given that **(4-Benzylmorpholin-2-yl)methanamine** is a key intermediate, the following diagram illustrates a generalized synthetic workflow for the preparation of morpholine derivatives, which often involves the reaction of a primary morpholine structure with various reagents to introduce desired functional groups.



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Caption: A generalized workflow for the synthesis of functionalized morpholine derivatives.

This document serves as a foundational guide to the physicochemical characteristics of **(4-Benzylmorpholin-2-yl)methanamine**. Further experimental investigation is required to fully characterize this compound and support its application in drug discovery and development.

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